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molecular formula C8H16FNO2S B8708730 N-(Tert-butyl)-1-(fluoromethyl)cyclopropane-1-sulfonamide

N-(Tert-butyl)-1-(fluoromethyl)cyclopropane-1-sulfonamide

Cat. No. B8708730
M. Wt: 209.28 g/mol
InChI Key: RYHCBVBTWFVQAF-UHFFFAOYSA-N
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Patent
US08957203B2

Procedure details

To a round-bottom flask equipped with a stir bar was added N-(tert-butyl)-1-(fluoromethyl)cyclopropane-1-sulfonamide (5.66 g, 27.0 mmol) and trifluoroacetic acid (20 mL). The solution was stirred at room temperature for 18 h. The solution was concentrated in vacuo to afford a dark orange oil. The oil was treated with hexanes:EtOAc (4:1) upon which a solid crystallized. The crystals were collected via filtrated and residual solvent was removed in vacuo to afford 1-(fluoromethyl)cyclopropane-1-sulfonamide as a colorless, crystalline solid (3.5 g, 84%). 1H NMR (400 MHz, CDCl3) δ 4.79 (s, 1H), 4.67 (s, 1H), 3.28 (br. s., 2H), 1.63-1.56 (m, 2H), 1.16-1.10 (m, 2H).
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:5][S:6]([C:9]1([CH2:12][F:13])[CH2:11][CH2:10]1)(=[O:8])=[O:7])(C)(C)C>FC(F)(F)C(O)=O>[F:13][CH2:12][C:9]1([S:6]([NH2:5])(=[O:8])=[O:7])[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
5.66 g
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C1(CC1)CF
Name
Quantity
20 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round-bottom flask equipped with a stir bar
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a dark orange oil
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
The crystals were collected
FILTRATION
Type
FILTRATION
Details
via filtrated
CUSTOM
Type
CUSTOM
Details
residual solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FCC1(CC1)S(=O)(=O)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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